N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound featuring a trifluoromethyl group and multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Carboxamide Core: The initial step involves the synthesis of the pyridine-3-carboxamide core. This can be achieved through the reaction of 3-cyanopyridine with ammonia or an amine under suitable conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Attachment of Pyridin-2-ylmethyl Groups: The final step involves the alkylation of the amide nitrogen with pyridin-2-ylmethyl halides (e.g., pyridin-2-ylmethyl chloride) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to primary amines or alcohols.
Substitution: Replacement of the trifluoromethyl group with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science applications.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine rings can coordinate with metal ions, influencing enzymatic activity or receptor binding. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-bis[(pyridin-2-yl)methyl]pyridine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N,N-bis[(pyridin-2-yl)methyl]-6-methylpyridine-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
N,N-bis[(pyridin-2-yl)methyl]-6-chloropyridine-3-carboxamide:
Uniqueness
The presence of the trifluoromethyl group in N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide imparts unique chemical and biological properties, such as increased metabolic stability and enhanced lipophilicity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)17-8-7-14(11-25-17)18(27)26(12-15-5-1-3-9-23-15)13-16-6-2-4-10-24-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILQHBYGEVRFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.